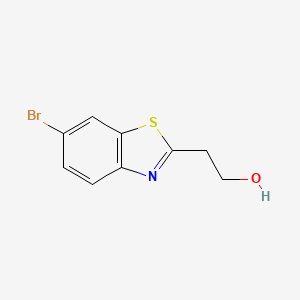

2-(6-Bromo-benzothiazol-2-yl)-ethanol

描述

Structure

3D Structure

属性

分子式 |

C9H8BrNOS |

|---|---|

分子量 |

258.14 g/mol |

IUPAC 名称 |

2-(6-bromo-1,3-benzothiazol-2-yl)ethanol |

InChI |

InChI=1S/C9H8BrNOS/c10-6-1-2-7-8(5-6)13-9(11-7)3-4-12/h1-2,5,12H,3-4H2 |

InChI 键 |

DNZNDQBGXCCJMI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1Br)SC(=N2)CCO |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 6 Bromo Benzothiazol 2 Yl Ethanol and Analogues

Historical and Contemporary Approaches to Benzothiazole (B30560) Ring Formation

The formation of the benzothiazole ring is a cornerstone of synthetic organic chemistry, with a rich history of methodological development. mdpi.comijper.orgresearchgate.net

Condensation Reactions with 2-Aminobenzenethiols and Carbonyl Compounds

The most prevalent and historically significant method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiols with various carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, and their derivatives. nih.govresearchgate.netmdpi.commdpi.com This approach is widely adopted due to its versatility and the ready availability of starting materials. researchgate.net

Recent advancements have focused on developing greener and more efficient catalytic systems for these condensation reactions. For instance, a variety of catalysts, including metal-based catalysts like ZnO nanoparticles and sulfated tungstate (B81510), have been employed to promote the reaction under milder conditions, often with improved yields and shorter reaction times. mdpi.commdpi.comekb.eg Some modern protocols even utilize solvent-free conditions or environmentally benign solvents, aligning with the principles of green chemistry. nih.govmdpi.com The reaction mechanism typically involves the initial formation of a Schiff base between the amino group of the 2-aminobenzenethiol and the carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation to yield the benzothiazole ring.

Table 1: Examples of Catalysts Used in Condensation Reactions for Benzothiazole Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| ZnO Nanoparticles | 2-Aminobenzenethiol, Aldehydes | Room Temperature, Solvent-free | 79-91 | mdpi.com |

| Sulfated Tungstate | 2-Aminobenzenethiol, Aldehydes | Room Temperature, Ultrasound | 90-98 | mdpi.com |

| H₂O₂/HCl | 2-Aminobenzenethiol, Aldehydes | Room Temperature, Ethanol (B145695) | 85-94 | mdpi.com |

| Zn(OAc)₂·2H₂O | 2-Aminobenzenethiol, Aldehydes | 80 °C, Solvent-free | 67-96 | mdpi.com |

| Molecular Iodine | 2-Aminobenzenethiol, N-protected amino acids | Solvent-free, 20-25 min | 54-98 | mdpi.com |

Cyclization Strategies (e.g., from thioamides, ortho-halogenated anilines)

Alternative to condensation reactions, various cyclization strategies have been developed for the synthesis of the benzothiazole nucleus. One notable method is the intramolecular cyclization of thiobenzanilides, often referred to as the Jacobson cyclization. researchgate.net This reaction can proceed via a radical mechanism and is particularly useful for the synthesis of specific isomers that may be difficult to obtain through other routes. researchgate.net Visible-light-promoted cyclizations of thioamide derivatives have also emerged as a modern, metal-free approach. nih.govmdpi.com

Another important strategy involves the use of ortho-halogenated anilines as precursors. mdpi.com For instance, the reaction of ortho-halothioureas can be catalyzed by transition metals like copper(I) and palladium(II) to afford benzothiazole derivatives. mdpi.com Additionally, 2-haloanilines can react with dithiocarbamates, in some cases without a catalyst, to form 2-aminobenzothiazoles. nih.gov

Table 2: Comparison of Cyclization Strategies for Benzothiazole Synthesis

| Precursor | Method | Key Features | Reference |

|---|---|---|---|

| Thiobenzanilides | Jacobson Cyclization (Potassium ferricyanide) | Radical mechanism, effective for specific isomers. | researchgate.net |

| Thioamide derivatives | Visible-light-promoted cyclization | Metal-free, environmentally friendly. | nih.govmdpi.com |

| Ortho-halothioureas | Transition-metal catalysis (Cu(I), Pd(II)) | Utilizes readily available precursors. | mdpi.com |

| 2-Haloanilines | Reaction with dithiocarbamates | Can be metal-free for iodoanilines. | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Benzothiazole Construction

While less common for the primary construction of the benzothiazole ring itself, transition-metal-catalyzed cross-coupling reactions are instrumental in the functionalization of pre-formed benzothiazole scaffolds. However, some innovative methods do utilize these reactions for the core synthesis. For example, palladium-catalyzed intramolecular C-H functionalization/C-S bond formation of thiobenzanilides provides a direct route to 2-substituted benzothiazoles. acs.org

More frequently, reactions like the Suzuki-Miyaura and Heck couplings are employed to introduce aryl or vinyl substituents at specific positions of the benzothiazole ring, which is crucial for tuning the electronic and photophysical properties of the molecule. organic-chemistry.org Palladium-catalyzed direct C-H arylation of benzothiazoles with aryl halides has also been developed as a more atom-economical approach to creating C-C bonds at the C2-position. researchgate.netchemrxiv.org

Regioselective Bromination Strategies for the Benzothiazole Nucleus

The introduction of a bromine atom at a specific position on the benzothiazole ring, particularly at the C-6 position, is a critical step in the synthesis of 2-(6-bromo-benzothiazol-2-yl)-ethanol.

Direct Bromination Methods and Selectivity Considerations

Direct bromination of the benzothiazole nucleus can be achieved using various brominating agents. However, achieving high regioselectivity can be challenging due to the electron-rich nature of the benzene (B151609) ring, which can lead to a mixture of mono- and poly-brominated products. The position of bromination is influenced by the electronic properties of the benzothiazole ring and the reaction conditions. For the synthesis of 6-bromo derivatives, specific and controlled reaction conditions are necessary to favor substitution at this position over others.

Functionalization of the Benzothiazole C-6 Position via Precursors

A more controlled approach to obtaining 6-bromo-benzothiazole derivatives involves the use of a precursor that already contains a bromine atom at the desired position. This often entails starting with a 4-bromo-substituted aniline (B41778) derivative, which is then used in one of the benzothiazole ring formation strategies mentioned above. For example, the condensation of 4-bromo-2-aminobenzenethiol with an appropriate carbonyl compound will directly yield the 6-bromo-benzothiazole skeleton. This method offers excellent control over the regiochemistry of the bromination.

Another advanced strategy involves the regioselective C-H functionalization of the benzothiazole core. nih.govacs.org For instance, iridium-catalyzed C-H borylation can be used to introduce a boryl group at a specific position, which can then be converted to a bromine atom through subsequent reactions. nih.govacs.org This allows for the late-stage introduction of the bromine substituent with high precision.

Introduction of the Ethanol Moiety at the C-2 Position

The functionalization of the C-2 position of the benzothiazole core is a critical step in the synthesis of a vast array of biologically active molecules. The introduction of an ethanol moiety at this position not only imparts specific physicochemical properties to the molecule but also provides a reactive handle for further molecular elaboration.

Strategies for C-2 Functionalization with Aliphatic Alcohols

Direct C-H functionalization is a powerful strategy for introducing substituents at the C-2 position of benzothiazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govyoutube.com One effective method involves the K₂S₂O₈-mediated hydroxyalkylation of 2H-benzothiazoles with aliphatic alcohols in an aqueous solution. libretexts.org This protocol allows for the direct coupling of alcohols, such as ethanol, to the C-2 position, generating hydroxyalkylated benzothiazoles in moderate to good yields. libretexts.org The reaction is notable for its mild conditions and the use of water as a solvent, which aligns with the principles of green chemistry. libretexts.org A series of aliphatic alcohols, including methanol, ethanol, propanol, and butanol, have been successfully used as the hydroxyalkyl source in this transformation. libretexts.org

Another approach combines self-photoredox catalysis and hydrogen atom transfer to achieve the alkylation of 2H-benzothiazoles with various aliphatic C-H donors, including alcohols. nih.gov This method is distinguished by its mild conditions and broad substrate scope. nih.gov Furthermore, benzothiazoles can be activated at the C-2 position by forming thiazol-2-yl-triphenylphosphonium salts. These intermediates readily react with a range of O-centered nucleophiles, providing a pathway to introduce ether linkages or, potentially, alcohol groups under specific conditions. nih.govyoutube.com

Role of the Hydroxyl Group in Further Synthetic Transformations

The primary hydroxyl group of the ethanol moiety in this compound is a versatile functional group for subsequent synthetic modifications. The oxygen atom possesses lone pairs of electrons, rendering it nucleophilic, while the adjacent carbon is electrophilic due to the electron-withdrawing nature of the oxygen. rsc.org

This duality allows the hydroxyl group to participate in a variety of reactions:

Nucleophilic Reactions: As a nucleophile, the hydroxyl group can react with electrophiles. Common transformations include esterification with acyl chlorides or carboxylic acids and etherification with alkyl halides (Williamson ether synthesis).

Electrophilic Reactions: To make the carbon atom attached to the hydroxyl group a better electrophile for nucleophilic substitution, the -OH group must first be converted into a better leaving group. nih.gov In strongly acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which can be displaced by a nucleophile, releasing a stable water molecule. nih.gov Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for Sₙ2 reactions with a wide range of nucleophiles. nih.gov

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents. For instance, studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) have shown that the methyl group can be oxidized to an aldehyde, indicating the susceptibility of C-2 alkyl side chains to oxidation. mdpi.com

These potential transformations highlight the synthetic utility of the ethanol side chain, enabling the creation of a diverse library of analogues from a single precursor for structure-activity relationship studies.

Green Chemistry Principles in the Synthesis of Substituted Benzothiazoles

The synthesis of benzothiazoles has increasingly benefited from the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents and solvents. researchgate.net Methodologies such as microwave-assisted synthesis, ultrasound-mediated reactions, and catalyst-free protocols have become prominent in achieving these goals.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a highly efficient energy source for promoting organic reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comresearchgate.net In the synthesis of benzothiazoles, microwave assistance has been successfully applied to the condensation reaction between 2-aminothiophenols and various aldehydes or carboxylic acids. mdpi.comnih.gov

The advantages are significant; for instance, the synthesis of hydroxy-substituted phenyl benzothiazoles via microwave irradiation was completed in minutes with yields of 85-95%, whereas the conventional method required several hours and yielded only 73-75%. mdpi.com Solvent-free, or "dry media," synthesis under microwave irradiation represents a particularly green approach, eliminating the need for often toxic and difficult-to-remove organic solvents. researchgate.net Zeolites, such as NaY zeolite, have been used as reusable solid supports and catalysts in these solvent-free reactions, further enhancing the environmental credentials of the process. researchgate.net Water has also been employed as a green solvent in microwave-assisted protocols, leading to efficient, catalyst-free synthesis of fused heterocyclic systems like benzo[d]imidazo[2,1-b]thiazoles. dntb.gov.ua

| Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol (B119425) + Hydroxy Aromatic Aldehydes | Microwave | Ethanol | 3-5 min | 85-95 | mdpi.com |

| 2-Aminothiophenol + Hydroxy Aromatic Aldehydes | Conventional | Ethanol | 8-10 hr | 73-75 | mdpi.com |

| 2-Mercaptobenzothiazole + Hydrazine Hydrate | Microwave | NaY Zeolite (Solvent-free) | 7 min | 88 | researchgate.net |

| 2-Hydrazinobenzothiazole + Aldehyde | Microwave | NaY Zeolite (Solvent-free) | 1-2 min | 85-92 | researchgate.net |

| 2-Aminobenzothiazole + α-Bromoketone | Microwave | H₂O-IPA (Catalyst-free) | 12-15 min | 90-95 | dntb.gov.ua |

Ultrasound-Mediated Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry tool. The physical phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. Ultrasound-mediated synthesis of 2-substituted benzothiazoles has been shown to be highly efficient, often proceeding at room temperature under solvent-free or aqueous conditions.

This technique offers numerous advantages, including simplicity, mild reaction conditions, short reaction times (often under 30 minutes), high yields, and easy work-up procedures. A variety of catalysts, including sulfated tungstate and ammonium (B1175870) nickel sulphate, have been employed effectively under ultrasonic irradiation. Importantly, many of these protocols are successful without any solvent, which minimizes waste and environmental impact. The combination of multicomponent reactions with ultrasound irradiation in eco-friendly solvents like ethanol further exemplifies the power of this green methodology, allowing for the one-pot synthesis of complex heterocyclic systems in excellent yields and short timeframes.

| Reactants | Catalyst | Solvent/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol + Aldehydes | Sulfated Tungstate | Solvent-free, RT | 15-25 min | 92-98 | |

| Benzaldehyde + 2-Aminothiophenol | None | Solvent-free, RT | 20 min | 83 | |

| 2-Aminobenzothiazole + Aldehyde + Active Methylene (B1212753) Compound | Ammonium Acetate | Ethanol, RT | 10-15 min | 94-97 | |

| 2-Azido-N-(benzothiazol-2-yl)acetamide + Alkynes | CuSO₄·5H₂O/Sodium Ascorbate | t-BuOH/H₂O | 1-2 hr | 85-94 |

Water-Catalyzed and Catalyst-Free Protocols

Developing synthetic protocols that eliminate the need for catalysts, particularly those based on expensive or toxic metals, is a primary goal of green chemistry. Several catalyst- and additive-free methods for synthesizing 2-substituted benzothiazoles have been successfully developed. These reactions often proceed by the condensation of 2-aminobenzenethiol with aldehydes or other precursors in solvents like DMSO, which can also act as an oxidant.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Catalyst-free reactions performed in water, often assisted by microwave irradiation, provide an exceptionally clean and efficient route to benzothiazole derivatives. For example, 2-aryl/peptidyl benzothiazoles can be synthesized in high yields from aryl and peptidyl benzotriazolides and 2-aminothiophenol in water under microwave heating, with the benzotriazole (B28993) byproduct being easily recyclable. The combination of an aqueous medium with catalyst-free conditions and an energy-efficient activation method like microwaves represents a highly advanced and sustainable approach to modern heterocyclic synthesis.

Purification and Isolation Techniques for Halogenated Benzothiazoles

The purification and isolation of halogenated benzothiazoles, such as this compound, are critical steps to ensure the purity and quality of the final compounds. Various techniques are employed, often in combination, to remove impurities, unreacted starting materials, and by-products from the reaction mixture. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

Commonly utilized purification methods include chromatography, recrystallization, and extraction. Column chromatography, particularly flash chromatography over silica (B1680970) gel, is a widely adopted technique for separating benzothiazole derivatives from complex mixtures. publish.csiro.aumdpi.com The choice of solvent system (eluent) is crucial for achieving effective separation. For instance, different solvent polarities can be used to isolate multiple benzothiazole derivatives formed in a single reaction. publish.csiro.au In some synthetic protocols, purification requires column chromatography to separate the desired product from catalysts and other reagents. mdpi.com

Recrystallization is another powerful technique for purifying solid halogenated benzothiazoles. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. A patent describing the synthesis of 2,6-dibromo benzothiazole specifies recrystallization from isopropanol (B130326) to obtain white crystals of high purity (99.3%). google.com The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. google.com

Liquid-liquid extraction and washing are fundamental steps in the workup procedure. For example, after a synthesis, the reaction mixture might be washed with a saturated sodium bicarbonate solution to neutralize acid and remove certain impurities before drying and solvent evaporation. google.com Solid-phase extraction (SPE) has also been investigated for the isolation of benzothiazoles from environmental samples, demonstrating the utility of specialized sorbents to retain and elute these compounds selectively. nih.gov This technique can be adapted for preparative purposes to isolate target compounds from reaction matrices.

The table below summarizes key purification and isolation techniques applicable to halogenated benzothiazoles.

| Technique | Principle | Application Notes |

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel) as a mobile phase passes through. | Widely used for separating complex mixtures of benzothiazole analogues. publish.csiro.aumdpi.com Eluent choice is critical for resolution. |

| Recrystallization | Difference in solubility of the target compound and impurities in a specific solvent at varying temperatures. | Highly effective for obtaining high-purity crystalline solids. Isopropanol has been used for dibrominated benzothiazoles. google.com |

| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities. | Used in workup to remove acid/base impurities and for initial separation. Washing with NaHCO3 is common. google.com |

| Solid-Phase Extraction (SPE) | Selective retention of analytes from a liquid phase onto a solid sorbent, followed by elution. | Can simplify purification by selectively isolating the target compound from complex matrices. nih.gov |

| Filtration | Mechanical separation of a solid from a fluid (liquid or gas) by passing the mixture through a filter medium. | A simple and rapid method for isolating solid products from the reaction solvent after crystallization or precipitation. organic-chemistry.orgscielo.br |

Combinatorial and Diversity-Oriented Synthesis of this compound Analogues

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large libraries of compounds, which are essential for drug discovery and materials science research. publish.csiro.au These approaches have been successfully applied to the synthesis of benzothiazole analogues, enabling the exploration of a wide chemical space around the core scaffold of compounds like this compound.

Combinatorial synthesis focuses on creating large numbers of related compounds (analogues) by systematically combining different building blocks. A common approach for benzothiazole libraries involves the condensation of a 2-aminothiophenol core with a diverse set of aldehydes, carboxylic acids, acyl chlorides, or nitriles. mdpi.comijper.orgmdpi.com By varying the substituents on both the 2-aminothiophenol and the reaction partner, a matrix of products can be generated. Solid-phase synthesis, where one of the reactants is attached to a polymer support, is particularly amenable to combinatorial chemistry as it simplifies the purification process, often requiring only filtration and washing to isolate the products. researchgate.netnih.gov

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse and complex molecules, often mimicking the structural variety found in natural products. researchgate.net Unlike traditional combinatorial synthesis which often produces close analogues, DOS employs branching reaction pathways and cascade reactions to generate significantly different molecular skeletons from a common starting material. publish.csiro.au For instance, an iodine-catalyzed oxidative cyclization of β-ketothioamides has been shown to simultaneously produce four distinct classes of benzothiazole derivatives in a single reaction vessel, showcasing the power of DOS to quickly build molecular diversity. publish.csiro.au This approach is crucial for discovering novel chemical entities with unique properties.

Key strategies for generating libraries of benzothiazole analogues include:

Multi-component Reactions: Reactions like the Ugi four-component condensation can be adapted to produce complex benzothiazole derivatives, offering a high degree of molecular diversity. researchgate.net

Catalyst-Controlled Reactions: The choice of catalyst can direct a reaction to produce different isomers or even different heterocyclic systems, expanding the diversity of the library. Various catalysts, from metals to green catalysts, have been employed in benzothiazole synthesis. mdpi.comresearchgate.net

Solid-Phase Methodologies: Attaching the benzothiazole scaffold or its precursors to a solid support allows for the use of excess reagents and simplifies purification, making it ideal for high-throughput synthesis. nih.gov

The table below outlines some strategies used in the combinatorial and diversity-oriented synthesis of benzothiazole analogues.

| Strategy | Description | Type of Diversity Generated |

| Parallel Synthesis with Varied Aldehydes | Condensation of a single 2-aminothiophenol with a library of different aldehydes. mdpi.com | Substituent diversity at the 2-position of the benzothiazole ring. |

| Solid-Phase Synthesis | The benzothiazole precursor is attached to a solid support, allowing for sequential reactions and easy purification. researchgate.netnih.gov | Amenable to high-throughput synthesis of large libraries with varied functional groups. |

| Diversity-Oriented Synthesis (DOS) | Utilizes complex, often one-pot, reactions to generate multiple, structurally distinct benzothiazole-related scaffolds from common intermediates. publish.csiro.auresearchgate.net | Skeletal diversity, generating different heterocyclic systems and substitution patterns. |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reactions, allowing for the rapid synthesis of compound libraries. mdpi.comscielo.br | Enables rapid analogue synthesis, facilitating faster exploration of structure-activity relationships. |

Comprehensive Spectroscopic and Structural Characterization of 2 6 Bromo Benzothiazol 2 Yl Ethanol

Vibrational Spectroscopy (IR) Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 2-(6-Bromo-benzothiazol-2-yl)-ethanol, the IR spectrum would be expected to display several characteristic absorption bands. The presence of the hydroxyl (-OH) group from the ethanol (B145695) moiety would be indicated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. The C-O stretching vibration of the primary alcohol would likely appear in the 1050-1150 cm⁻¹ range.

The benzothiazole (B30560) ring system would also produce a series of characteristic peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring typically appears in the 1650-1550 cm⁻¹ region. Furthermore, C=C stretching vibrations from the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is generally found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3400-3200 | Strong, Broad |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=N Stretch (Thiazole) | 1650-1550 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-O Stretch (Alcohol) | 1050-1150 | Strong |

| C-Br Stretch | 600-500 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

The proton NMR (¹H NMR) spectrum would provide valuable information about the number and types of protons and their neighboring atoms. The aromatic protons on the benzothiazole ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the bromine atom and the ethanol side chain.

The protons of the ethanol side chain (-CH₂-CH₂-OH) would exhibit characteristic signals. The two methylene (B1212753) groups would likely appear as triplets due to spin-spin coupling with each other, assuming free rotation. The methylene group adjacent to the benzothiazole ring would be expected at a more downfield position (likely δ 3.0-3.5 ppm) compared to the methylene group attached to the hydroxyl group (likely δ 3.8-4.2 ppm). The hydroxyl proton signal can vary in chemical shift and may appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| -CH₂- (adjacent to ring) | 3.0 - 3.5 | Triplet |

| -CH₂- (adjacent to OH) | 3.8 - 4.2 | Triplet |

| -OH | Variable | Broad Singlet |

The carbon-13 NMR (¹³C NMR) spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the benzothiazole ring would resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-Br) would have a chemical shift influenced by the halogen's electronegativity. The carbons of the ethanol side chain would appear in the upfield region, with the carbon adjacent to the benzothiazole ring being more deshielded than the one bonded to the hydroxyl group.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 160 |

| C-Br | ~115 - 125 |

| -CH₂- (adjacent to ring) | ~30 - 40 |

| -CH₂- (adjacent to OH) | ~60 - 70 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, confirming the connectivity of the two methylene groups in the ethanol side chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the attachment of the ethanol side chain to the benzothiazole ring and the positions of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 mass units.

Fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). Alpha-cleavage next to the oxygen atom is also a possibility. Cleavage of the bond between the ethanol side chain and the benzothiazole ring could also occur.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Comments |

| [M]⁺ | 272/274 | Molecular ion with bromine isotope pattern |

| [M-H₂O]⁺ | 254/256 | Loss of water |

| [M-CH₂OH]⁺ | 241/243 | Cleavage of the ethanol side chain |

Electronic Absorption Spectroscopy (UV-Vis) and Chromophoric Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is related to its chromophoric properties. Benzothiazole derivatives are known to absorb in the UV region. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the conjugated benzothiazole system. The position of the maximum absorption (λ_max) would be influenced by the substituents on the ring. The bromo and hydroxyethyl (B10761427) groups would likely cause a slight shift in the absorption maxima compared to the unsubstituted benzothiazole. The absorption spectra of benzothiazole derivatives are typically observed in the 250-350 nm range.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of crystallographic databases and the scientific literature indicates that, to date, the single-crystal X-ray structure of this compound has not been reported. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

For illustrative purposes and to provide insight into the crystallographic features of a related bromo-substituted benzothiazole derivative, the data for N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine is presented below. iucr.orgresearchgate.net It is important to note that these values are not representative of this compound but belong to a more complex molecule containing the bromo-benzothiazole moiety. nih.goviucr.orgresearchgate.net Analysis of this related structure reveals that the benzothiazole and chromene ring systems are nearly coplanar. nih.goviucr.org

Table 1: Crystallographic Data for a Related Compound, N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine

| Parameter | Value |

| Chemical Formula | C₂₃H₁₅BrN₂OS |

| Formula Weight | 447.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3681 (3) |

| b (Å) | 10.1501 (3) |

| c (Å) | 14.2869 (4) |

| α (°) | 90 |

| β (°) | 104.280 (1) |

| γ (°) | 90 |

| Volume (ų) | 1878.01 (9) |

| Z | 4 |

Quantum Chemical and Computational Investigations of 2 6 Bromo Benzothiazol 2 Yl Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. shd-pub.org.rsresearchgate.net This method is used to determine the ground-state electronic energy and density, from which numerous molecular properties can be derived. For a molecule like 2-(6-bromo-benzothiazol-2-yl)-ethanol, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), to model the system accurately. researchgate.net

The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. From this optimized structure, key geometrical parameters such as bond lengths, bond angles, and dihedral angles are calculated. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography if available. For benzothiazole (B30560) derivatives, DFT calculations have shown good correlation with experimental results. researchgate.netresearchgate.net

The table below illustrates the type of data obtained from a geometry optimization for a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, calculated using DFT methods. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length (Å) | C-S | 1.778 |

| Bond Length (Å) | C=N | 1.295 |

| Bond Length (Å) | C-C (Aromatic) | 1.388 - 1.412 |

| Bond Angle (°) | C-S-C | 99.311 |

| Bond Angle (°) | C-N-C | 113.85 |

| Note: Data presented is for a similar benzothiazole structure and serves as an illustrative example. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. shd-pub.org.rs A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. shd-pub.org.rsresearchgate.net

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (Gap) | ELUMO - EHOMO | 5.0 |

| Note: Values are hypothetical examples based on typical ranges for heterocyclic compounds to illustrate the concept. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net The map illustrates the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. wolfram.com

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green : Represents areas with neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential (blue), making it a site for nucleophilic interaction. The aromatic ring system would show a complex potential distribution influenced by the bromine substituent.

Reactivity Descriptors from Quantum Chemical Parameters

From the energies of the frontier orbitals, several quantum chemical parameters, known as global reactivity descriptors, can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. researchgate.net

Based on DFT, several descriptors are used to characterize global reactivity:

Chemical Hardness (η) : This parameter measures the resistance of a molecule to a change in its electron distribution. It can be approximated from the HOMO and LUMO energies as η ≈ (ELUMO - EHOMO) / 2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (σ) : This is the reciprocal of hardness (σ = 1/η) and indicates the molecule's polarizability. Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential, often approximated as μ ≈ (EHOMO + ELUMO) / 2.

Ionization potential and electron affinity are fundamental properties that describe the ease with which a molecule loses or gains an electron, respectively.

Ionization Potential (I) : The minimum energy required to remove an electron from a gaseous molecule. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). materialsciencejournal.org

Electron Affinity (A) : The energy released when an electron is added to a gaseous molecule. libretexts.org It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). materialsciencejournal.org

The following table summarizes these reactivity descriptors and provides illustrative values.

| Descriptor | Formula | Description | Illustrative Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron | 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron | 1.5 eV |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to electron cloud change | 2.5 eV |

| Chemical Softness (σ) | σ = 1/η | A measure of polarizability and reactivity | 0.4 eV⁻¹ |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Ability to accept electrons | 3.2 eV |

| Note: Values are calculated from the hypothetical HOMO/LUMO energies in the previous table for illustrative purposes. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, DFT methods can be used to calculate its infrared (IR) and nuclear magnetic resonance (NMR) spectra, providing a detailed picture of its vibrational modes and electronic environment at the atomic level. mdpi.comresearchgate.net

The process typically begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. nbu.edu.sa Methodologies such as B3LYP (Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional) combined with a basis set like 6-311G(d,p) are commonly employed for this purpose. mdpi.com Once the optimized geometry is obtained, the same level of theory can be used to compute the vibrational frequencies. These calculated frequencies correspond to the absorption peaks in an IR spectrum. mdpi.comnbu.edu.sa Theoretical vibrational spectra can be generated, and analysis of the vibrational modes associated with each calculated frequency allows for the precise assignment of experimental IR bands to specific molecular motions, such as N-H stretching, C=N stretching of the thiazole (B1198619) ring, or C-H bending. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often at the same DFT level of theory. mdpi.comnih.gov These calculations provide the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (TMS). mdpi.com Such predictions are invaluable for assigning signals in complex experimental NMR spectra and can help confirm the chemical structure of the synthesized compound. The accuracy of these predictions can be further enhanced by incorporating solvent effects through computational models like the Polarizable Continuum Model (PCM). nih.govgithub.io

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

This table illustrates the type of data generated from GIAO/DFT calculations. The values are representative for a molecule with this structure.

| Atom Number (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1' (CH₂) | 3.95 | 61.5 |

| 2' (CH₂) | 3.20 | 35.8 |

| 4 | 8.10 | 125.0 |

| 5 | 7.85 | 128.2 |

| 7 | 8.05 | 122.1 |

| 2 | - | 170.1 |

| 3a | - | 152.5 |

| 6 | - | 118.0 |

| 7a | - | 135.4 |

Table 2: Hypothetical Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound

This table shows representative vibrational frequencies and their assignments based on DFT calculations.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450 | O-H stretch (alcohol) |

| 3070 | Aromatic C-H stretch |

| 2940 | Aliphatic C-H stretch |

| 1595 | C=N stretch (thiazole ring) |

| 1480 | Aromatic C=C stretch |

| 1050 | C-O stretch (alcohol) |

| 820 | C-Br stretch |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. dntb.gov.ua For this compound, MD simulations are particularly useful for exploring its conformational landscape—the full range of three-dimensional shapes the molecule can adopt—and understanding how this landscape is influenced by different solvent environments. frontiersin.org

An MD simulation begins with a starting structure of the molecule, which is placed in a simulated "box," often filled with explicit solvent molecules (like water or dimethyl sulfoxide) to mimic solution-phase conditions. nih.gov The interactions between all atoms are described by a set of equations known as a force field (e.g., AMBER, CHARMM, OPLS). dntb.gov.ua The simulation then calculates the net force on each atom and uses Newton's laws of motion to predict the positions of the atoms a very short time step (femtoseconds) into the future. By repeating this process millions of times, a trajectory is generated that shows how the molecule moves, rotates, and changes its shape over a period of nanoseconds to microseconds. frontiersin.orgnih.gov

Table 3: Illustrative Setup for an MD Simulation of this compound

| Parameter | Value / Description |

| Software | GROMACS, AMBER, NAMD |

| Force Field | CHARMM36, OPLS-AA |

| Solvent | Water (TIP3P model), DMSO |

| System Size | ~15,000 atoms (solute + solvent) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Analysis Metrics | RMSD, Radius of Gyration (Rg), Conformational Clustering |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a class of compounds like benzothiazole derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. chula.ac.thchula.ac.th The principles of QSAR can be applied to devise strategies for modifying this compound to enhance a desired biological effect. nih.gov

The development of a QSAR model involves several steps. First, a dataset of structurally related benzothiazole compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular weight, volume, surface area.

Hydrophobicity: The logarithm of the partition coefficient (logP), which measures lipophilicity. nih.gov

Topological properties: Descriptors that describe molecular shape and branching.

Next, a mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques to establish a correlation between a selection of these descriptors and the observed biological activity. nih.gov The resulting QSAR equation can highlight which properties are most important for activity. For instance, a model might reveal that increasing lipophilicity and adding an electron-withdrawing group at a specific position on the benzothiazole ring enhances the biological activity. nih.gov

This QSAR model provides rational design principles. By analyzing the equation, a medicinal chemist could hypothesize that replacing the bromo group on this compound with a more lipophilic and electron-withdrawing group, such as a trifluoromethyl group, might lead to a more active compound. These new structures can then be prioritized for synthesis and testing, making the drug discovery process more efficient. chula.ac.thchula.ac.th

Table 4: Hypothetical QSAR Equation and Descriptor Contributions for a Series of Benzothiazole Analogs

Equation Example:pIC₅₀ = 0.65 * ClogP - 0.21 * MR + 1.54 * Jhetp + 2.87

| Descriptor | Description | Hypothetical Coefficient | Implication for Design |

| ClogP | Calculated LogP (Hydrophobicity) | +0.65 | Positive correlation; increasing lipophilicity may increase activity. |

| MR | Molar Refractivity (Steric/Volume) | -0.21 | Negative correlation; bulky substituents may decrease activity. |

| Jhetp | A topological descriptor (Shape) | +1.54 | Positive correlation; a specific molecular shape is favored. |

Chemical Reactivity and Reaction Mechanisms of 2 6 Bromo Benzothiazol 2 Yl Ethanol

Reactivity of the Benzothiazole (B30560) Core

The benzothiazole ring system, an aromatic heterocycle, possesses unique reactivity patterns. It is composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, and its reactivity is a composite of these two structures.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. wisdomlib.org In the context of the benzothiazole ring, the fused thiazole ring generally acts as a deactivating group, making the benzene ring less reactive towards electrophiles than benzene itself. The substitution pattern is influenced by the existing substituents.

Studies on the bromination of aminobenzothiazoles have provided insights into the directing effects and reactivity of the benzothiazole system. rsc.orgrsc.org While the specific electronic effects of the 2-ethanol and 6-bromo groups on electrophilic substitution in 2-(6-Bromo-benzothiazol-2-yl)-ethanol are not extensively documented, general principles suggest that the reaction would be challenging and may require harsh conditions. The bromine at the 6-position is a deactivating, ortho-, para-director, while the thiazole ring itself tends to direct electrophiles to the 4 and 6 positions. Given that the 6-position is already substituted, electrophilic attack, if it occurs, would likely be directed to the 4 or 7-positions, though this is expected to be a low-yielding process.

Nucleophilic Attack at the Thiazole Ring

The thiazole portion of the benzothiazole core contains an imine-like carbon atom (C2), which is the most electrophilic center in the heterocyclic part of the molecule. wikipedia.org This position is susceptible to nucleophilic attack, although this is less common than reactions involving the other functional groups of the molecule. In some instances, strong nucleophiles can lead to ring-opening or rearrangement reactions of the thiazole ring. beilstein-journals.orgnih.govnih.gov However, for this compound, the presence of more reactive sites, such as the bromo substituent and the ethanol (B145695) side chain, means that nucleophilic attack at the thiazole ring is not a primary pathway for its transformation under typical conditions.

Reactivity of the Bromo Substituent

The bromine atom at the 6-position of the benzothiazole ring is a key site for molecular diversification. As an aryl bromide, it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are among the most versatile tools in modern organic synthesis, and the bromo substituent on the benzothiazole ring is an excellent handle for such transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. youtube.com 6-Bromobenzothiazole derivatives have been shown to be effective substrates in Suzuki couplings, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 6-position. nih.govresearchgate.netresearchgate.net These reactions are typically catalyzed by a palladium(0) complex and require a base to facilitate the transmetalation step. The versatility of this reaction allows for the synthesis of complex biaryl systems under relatively mild conditions. nih.gov

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, DMF, reflux | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 64% | nih.gov |

| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O | 2-Amino-6-phenylbenzothiazole | High | researchgate.net |

| 2'-Bromo-2-aryl benzothiazole | Arylboronic acid | Pd(OAc)₂, K₂CO₃, Toluene/H₂O | 2'-Aryl-2-aryl benzothiazole | Up to 99% | nih.gov |

The Sonogashira coupling is another powerful palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, typically using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to synthesize 6-alkynylbenzothiazole derivatives, which are valuable intermediates for further transformations or as final products in various applications. soton.ac.ukthieme-connect.de The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

| Aryl Halide | Alkyne | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄, CuI, THF/Et₃N, rt | 6-Alkynyl-3-fluoro-2-cyanopyridine | soton.ac.uk |

| Aryl Iodide | Homopropargylglycine-peptide | Pd-complex, aqueous medium | Alkynylated Peptide | nih.gov |

| 4-Chloro-3-formylcoumarin | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, K₂CO₃, THF, rt | Alkynylated Coumarin | thieme-connect.de |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.com For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org

In the case of this compound, the benzothiazole ring itself is electron-withdrawing, which can facilitate nucleophilic substitution of the bromine atom. researchgate.net While not as reactive as systems with multiple nitro groups, under certain conditions, such as high temperatures or with very strong nucleophiles, the bromo substituent can be displaced by various nucleophiles like amines, alkoxides, or thiolates. This provides a direct method for introducing heteroatom-containing functional groups at the 6-position. researchgate.net

Reactivity of the Ethanol Side Chain

The 2-(hydroxyethyl) side chain at the C2 position of the benzothiazole ring behaves as a typical primary alcohol. Its reactivity is characterized by reactions involving the hydroxyl group, such as oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to the carboxylic acid with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions to form esters. This reaction is often catalyzed by an acid.

Etherification: The alcohol can be converted into an ether through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

These transformations of the ethanol side chain allow for the introduction of a variety of new functional groups, further expanding the synthetic utility of this compound as a versatile chemical intermediate.

Hydroxyl Group Transformations (e.g., Esterification, Oxidation)

The primary hydroxyl group of this compound is a versatile functional handle for synthesizing a range of derivatives. Common transformations include esterification and oxidation.

Esterification:

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. A widely used method is the Fischer esterification, which occurs by treating the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This is a reversible equilibrium reaction, and often the alcohol is used in excess to drive the reaction towards the product. masterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol, this compound, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comyoutube.com

Various ester derivatives can be synthesized to modify the molecule's properties for different applications. medcraveonline.commedcraveonline.com For example, reaction with benzoic acid would yield 2-(6-bromo-benzothiazol-2-yl)ethyl benzoate.

Table 1: Representative Esterification Reactions

| Reactant | Conditions | Product |

|---|---|---|

| Acetic Acid | H₂SO₄ (catalyst), Heat | 2-(6-Bromo-benzothiazol-2-yl)ethyl acetate |

| Benzoic Acid | H₂SO₄ (catalyst), Heat | 2-(6-Bromo-benzothiazol-2-yl)ethyl benzoate |

| Acetyl Chloride | Pyridine, Room Temperature | 2-(6-Bromo-benzothiazol-2-yl)ethyl acetate |

Oxidation:

The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.gov The oxidation of primary alcohols is a fundamental transformation in organic synthesis. nih.gov

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) are commonly used for this purpose. This would yield 2-(6-bromo-benzothiazol-2-yl)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in the presence of water, will oxidize the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The product of this reaction would be (6-bromo-benzothiazol-2-yl)acetic acid.

Alkylation and Ether Formation

The hydroxyl group of this compound can be converted into an ether through alkylation. The Williamson ether synthesis is the most common and versatile method for preparing ethers. libretexts.org

This method involves a two-step process. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. libretexts.org In the second step, this alkoxide ion acts as a nucleophile and displaces a halide from a primary alkyl halide in an SN2 reaction to form the ether. libretexts.orglibretexts.org

For example, reacting this compound with sodium hydride followed by the addition of methyl iodide would produce 2-(2-methoxyethyl)-6-bromo-benzothiazole. The choice of the alkyl halide is crucial; primary alkyl halides work best as secondary and tertiary halides tend to undergo elimination reactions. libretexts.org

Table 2: Representative Ether Formation Reactions (Williamson Synthesis)

| Reagents | Conditions | Product |

|---|---|---|

| 1. NaH 2. Methyl iodide (CH₃I) | Anhydrous THF | 6-Bromo-2-(2-methoxyethyl)benzothiazole |

| 1. NaH 2. Ethyl bromide (CH₃CH₂Br) | Anhydrous THF | 6-Bromo-2-(2-ethoxyethyl)benzothiazole |

| 1. NaH 2. Benzyl bromide (BnBr) | Anhydrous THF | 2-(2-(Benzyloxy)ethyl)-6-bromobenzothiazole |

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms for the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. The reactivity of the hydroxyl group is influenced by the electronic properties of the 6-bromo-benzothiazole moiety.

The mechanism of Fischer esterification proceeds through several equilibrium steps. masterorganicchemistry.com The key is the acid-catalyzed activation of the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. The formation of a tetrahedral intermediate is a critical step, followed by the elimination of water, which is a good leaving group under acidic conditions. masterorganicchemistry.comyoutube.com

The Williamson ether synthesis follows a classic SN2 mechanism. libretexts.org The rate of this reaction is dependent on the concentration of both the alkoxide and the alkyl halide. The reaction works best with unhindered primary alkyl halides. The alkoxide attacks the electrophilic carbon of the alkyl halide, leading to inversion of stereochemistry if the carbon is chiral. The benzothiazole ring is generally stable under these basic conditions, though strong bases can potentially lead to ring-opening. thieme-connect.de

The electronic nature of the 6-bromo-benzothiazole substituent likely has a modest effect on the nucleophilicity of the distal hydroxyl group. The electron-withdrawing nature of the heterocyclic system might slightly decrease the pKa of the alcohol, making it marginally more acidic compared to a simple alkanol.

Stability and Degradation Pathways of Brominated Benzothiazoles

The benzothiazole ring is a relatively stable aromatic system. It exhibits good stability towards acids but can be susceptible to ring-opening reactions under basic conditions. thieme-connect.de The presence of a bromine atom on the benzene ring can influence both the chemical stability and the degradation pathways of the molecule.

Stability: The stability of the benzothiazole core is a key feature in many of its applications. nih.gov Theoretical studies on benzothiazole derivatives have been conducted to understand their stability and reactivity. ccsenet.org The C-Br bond is generally stable but can be a site for nucleophilic aromatic substitution under harsh conditions or can be cleaved under reductive or certain microbial conditions.

Degradation Pathways: The environmental fate and degradation of benzothiazoles and their derivatives are of significant interest. Both biotic and abiotic degradation processes have been studied.

Biodegradation: Microbial degradation is a key pathway for the breakdown of benzothiazoles in the environment. Studies on various Rhodococcus strains have shown that the degradation often initiates with hydroxylation of the benzothiazole ring. nih.govresearchgate.net A common pathway involves the formation of 2-hydroxybenzothiazole (B105590) (OBT) as a central intermediate, which is then further hydroxylated to a dihydroxybenzothiazole before the aromatic ring is cleaved. nih.govresearchgate.net For brominated benzothiazoles, an initial step could involve enzymatic dehalogenation, which is a known mechanism for the biodegradation of halogenated organic compounds. mdpi.com

Abiotic Degradation: Advanced Oxidation Processes (AOPs), such as those involving sulfate (B86663) or hydroxyl radicals, can effectively degrade recalcitrant compounds like benzothiazole. nih.govrsc.org The degradation mechanism in these processes often involves radical attack on the aromatic ring, leading to hydroxylation and eventual ring-opening. rsc.org For this compound, radical attack could occur on either the benzene or thiazole portion of the ring system, or at the ethyl alcohol side chain, leading to a complex mixture of degradation products.

The bromine substituent may affect the rate and pathway of degradation. While halogenation can sometimes increase persistence, the C-Br bond can also be a point of initial attack in certain reductive degradation pathways.

Biomolecular Interactions and Research Applications of 2 6 Bromo Benzothiazol 2 Yl Ethanol

Ligand-Protein Binding Studies via Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 2-(6-Bromo-benzothiazol-2-yl)-ethanol, and a macromolecular target, typically a protein. nih.gov These methods predict the preferred orientation of the ligand within the protein's binding site and estimate the strength of the interaction, providing critical insights at the molecular level before extensive laboratory synthesis and testing are undertaken.

Based on the known activities of structurally related benzothiazole (B30560) derivatives, this compound is hypothesized to interact with several classes of enzymes and receptors that are validated drug targets. Computational screening and docking studies on analogous compounds have identified a range of potential molecular targets. nih.gov

Key potential targets for this compound include:

Protein Kinases: Various kinases are crucial in cell signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. ed.ac.uk Benzothiazole derivatives have been designed as inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p56lck, and Casein Kinase II (CK2). nih.govbiointerfaceresearch.comnih.gov

DNA Gyrase and Topoisomerase: These enzymes are essential for bacterial DNA replication, making them prime targets for antibacterial agents. The benzothiazole scaffold is a core component of several known DNA gyrase inhibitors. conicet.gov.aracs.org

Histone Deacetylases (HDACs): HDACs are epigenetic regulators and are targets for cancer therapy. Hybrid molecules containing a benzothiazole core have been investigated as potential HDAC inhibitors. f1000research.com

Heat Shock Protein 90 (Hsp90): This chaperone protein is vital for the stability of many proteins required for cancer cell growth. Benzothiazole-based compounds have been developed as Hsp90 inhibitors. nih.gov

Acetylcholinesterase (AChE): As an enzyme involved in neurotransmission, AChE is a key target in the management of Alzheimer's disease. scielo.br The structural similarity to other known AChE inhibitors suggests this as a plausible target. nih.gov

Molecular docking simulations predict how this compound fits into the active site of a target protein. The analysis focuses on the binding energy (expressed in kcal/mol), which indicates the stability of the ligand-protein complex, and the specific molecular interactions that form. These interactions typically include hydrogen bonds, hydrophobic interactions, and halogen bonds. f1000research.com While specific docking data for this compound is not available, the table below provides an illustrative example of typical results obtained for related benzothiazole compounds against various protein targets.

| Potential Protein Target | Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| VEGFR2 Kinase | Protein Kinase | -9.5 | Cys919, Asp1046, Phe1047 |

| DNA Gyrase (GyrB) | Topoisomerase | -8.8 | Asp73, Gly101, Arg136 |

| HDAC8 | Epigenetic Enzyme | -9.1 | His142, Phe152, Tyr306 |

| Acetylcholinesterase | Hydrolase | -10.2 | Trp84, Ser200, Tyr334 |

This table is for illustrative purposes only, showing representative data based on studies of analogous benzothiazole derivatives.

The specific chemical groups (moieties) of this compound play distinct roles in its binding to protein targets.

Role of the Bromine Moiety: The bromine atom at the 6-position of the benzothiazole ring significantly influences the compound's electronic properties and its ability to form specific interactions. It increases the molecule's lipophilicity, which can enhance binding within hydrophobic pockets of a protein's active site. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in amino acid residues, which can contribute to binding affinity and selectivity. nih.gov

Role of the Ethanol (B145695) Moiety: The 2-hydroxyethyl (-CH₂CH₂OH) group, or ethanol moiety, is a key contributor to the molecule's polarity. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor. nih.gov This allows it to form strong, directional hydrogen bonds with polar amino acid residues such as serine, threonine, or aspartic acid in a binding site, anchoring the ligand and enhancing its binding affinity. Studies on ethanol itself have shown it can disrupt critical salt bridges in proteins, which may be a relevant mechanism in modulating protein-protein interactions or aggregation. nih.gov

Mechanistic Studies of Enzyme Inhibition and Activation (e.g., Acetylcholinesterase, Kinases)

Based on its structural features and the known activities of related compounds, this compound is a candidate for modulating the activity of several important enzymes.

Acetylcholinesterase (AChE) Inhibition: The management of symptoms in Alzheimer's disease often involves the use of AChE inhibitors. scielo.br Studies on other brominated phenolic and heterocyclic compounds have demonstrated potent AChE inhibitory activity. nih.gov It is hypothesized that the bromo-benzothiazole core of the title compound could bind within the active site gorge of AChE, potentially interacting with key aromatic residues and blocking the breakdown of the neurotransmitter acetylcholine.

Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. ed.ac.uk The benzothiazole scaffold is present in numerous kinase inhibitors. nih.gov These inhibitors typically function by competing with ATP for its binding site on the kinase. The planar benzothiazole ring can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket, while the ethanol and bromine substituents could confer selectivity and additional binding contacts. Downregulation of kinases in the BRK, FLT, and JAK families has been observed with related heterocyclic scaffolds. nih.gov

Interaction with Biomolecules (e.g., DNA, Amyloid Aggregates) in Research Models

Beyond conventional enzyme targets, the unique structure of this compound suggests potential interactions with other crucial biomolecules.

Interaction with DNA: The planar, bicyclic ring system of the benzothiazole core is a common feature in molecules that interact with DNA. Research on related compounds has shown that they can function as human DNA topoisomerase IIα inhibitors. researchgate.net The mechanism can involve binding to the enzyme's DNA-binding site or direct interaction with the DNA itself, for instance, by binding to the minor groove. researchgate.net As such, this compound could be investigated for its potential to interfere with DNA replication and repair processes, an area of interest for developing antibacterial and anticancer agents.

Interaction with Amyloid Aggregates: The aggregation of β-amyloid (Aβ) peptides is a hallmark of Alzheimer's disease. nih.gov Molecules that can bind to these aggregates or interfere with their formation are valuable as diagnostic probes and potential therapeutics. acs.org Benzothiazole and related scaffolds have been explored for their ability to bind Aβ aggregates. acs.org Furthermore, in vitro studies have shown that ethanol can reduce Aβ aggregation and prevent its associated toxicity by disrupting key interactions required for dimer formation. nih.gov The dual nature of this compound, combining a benzothiazole core with an ethanol moiety, makes it a compelling candidate for studies on the modulation of amyloid fibril formation.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization and Design Principles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications of a lead compound affect its biological activity. For the 2-(6-bromo-benzothiazol-2-yl) scaffold, SAR studies would focus on systematically altering different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. semanticscholar.org Reviews of benzothiazole derivatives consistently show that substitutions at the C-2 and C-6 positions are critical determinants of biological activity. benthamscience.comresearchgate.netnih.gov

The following table outlines key SAR principles that could guide the optimization of this scaffold.

| Molecular Position | Modification | Potential Impact on Activity | Rationale |

|---|---|---|---|

| C6-Position (Benzene Ring) | Replace Bromine (Br) with other halogens (Cl, F) or electron-withdrawing/donating groups (NO₂, OCH₃). | Modulate binding affinity and selectivity. | Halogen and electronic properties at this position influence interactions within the protein's binding pocket. nih.gov |

| C2-Position (Ethanol Side Chain) | Alter chain length (e.g., propanol, butanol) or introduce branching. | Optimize positioning and hydrophobic interactions. | Longer or bulkier chains may access deeper pockets or improve hydrophobic contacts. |

| C2-Position (Terminal Hydroxyl) | Convert to an ether, ester, or amine. | Change hydrogen bonding capacity and polarity. | Modifying the hydrogen-bonding group can fine-tune binding affinity and improve cell permeability. |

| Benzothiazole Core | Introduce additional substituents on the benzene (B151609) ring (e.g., at C4, C5, or C7). | Explore new interaction points and alter solubility. | Additional functional groups can serve as new anchors or probes for unexplored regions of the binding site. |

By applying these design principles, researchers can systematically develop new analogues of this compound with improved therapeutic potential against a range of diseases.

Insufficient Publicly Available Data for "this compound" as a Molecular Probe

Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient publicly available research data to construct a detailed article on "this compound" specifically focusing on its design and evaluation as a molecular probe for biological systems, as per the requested outline.

The search yielded general information on the broader class of benzothiazole derivatives, which are recognized for their versatile biological activities and applications as fluorescent probes. nih.govnih.govstemmpress.comscilit.com Research in this area often focuses on the design of benzothiazole-based molecules for detecting specific biological targets, such as the protein aggregates implicated in neurodegenerative diseases. nih.govnih.gov The benzothiazole core is a key structural motif in many fluorescent dyes due to its advantageous photophysical properties. stemmpress.com

Furthermore, the inclusion of a bromo-substituent on the benzothiazole ring is a documented strategy in medicinal chemistry to modulate the biological and physical properties of these compounds. nih.gov Halogenation can influence factors such as antibacterial efficacy and can also serve as a chemical handle for synthesizing more complex molecules through reactions like Suzuki coupling. nih.govniscpr.res.in

However, no specific studies detailing the synthesis, design rationale, photophysical properties, or evaluation of This compound for its use as a molecular probe could be located. The available literature extensively covers other substituted benzothiazoles but does not provide the specific findings required to address the user's detailed outline for this particular compound.

Therefore, to ensure scientific accuracy and adhere to the strict instruction of not introducing information outside the explicit scope, the requested article cannot be generated at this time.

Future Perspectives and Emerging Research Directions

Development of Advanced and Sustainable Synthetic Methodologies for Substituted Benzothiazoles

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods such as the condensation of 2-aminothiophenols with various carbonyl compounds. nih.govmdpi.com While effective, these methods often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. The future of benzothiazole synthesis, including that of 2-(6-Bromo-benzothiazol-2-yl)-ethanol, lies in the development of advanced and sustainable methodologies.

Green chemistry principles are increasingly being integrated into synthetic protocols. bohrium.comnih.gov This includes the use of environmentally benign solvents, catalysts that can be recycled, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. bohrium.com For instance, one-pot syntheses that minimize intermediate isolation steps are gaining traction, offering a more streamlined and atom-economical approach to complex molecules. mdpi.com The application of these green methodologies to the synthesis of this compound could lead to higher yields, reduced waste, and a more cost-effective production process, making the compound more accessible for research and potential applications.

Future synthetic strategies are also likely to focus on late-stage functionalization, allowing for the diversification of the this compound core structure to generate libraries of related compounds for biological screening.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Green Chemistry | Use of eco-friendly solvents, recyclable catalysts, and energy-efficient methods. bohrium.com | Reduced environmental impact, lower cost, and increased safety. |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. mdpi.com | Improved efficiency, reduced waste, and time savings. |

| Late-Stage Functionalization | Introduction of functional groups in the final steps of a synthesis. | Rapid generation of a diverse range of derivatives for structure-activity relationship studies. |

Integration of Advanced Computational and Experimental Approaches for Rational Compound Design

The design of novel therapeutic agents is no longer solely reliant on traditional trial-and-error methods. The integration of computational tools with experimental techniques offers a more rational and efficient approach to drug discovery. mdpi.com For this compound, computational studies can provide valuable insights into its physicochemical properties, potential biological targets, and structure-activity relationships (SAR).

Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity of this compound and its derivatives to various protein targets. biointerfaceresearch.comnih.gov These in silico methods can help identify the most promising candidates for synthesis and biological evaluation, thereby saving time and resources. researchgate.net Furthermore, quantum chemical calculations can be used to understand the electronic properties of the molecule, which can be crucial for its reactivity and interaction with biological systems. mdpi.com